molecular formula C9H10O3 B2816357 2-Hydroxy-4-methoxy-6-methylbenzaldehyde CAS No. 34883-08-4

2-Hydroxy-4-methoxy-6-methylbenzaldehyde

Cat. No. B2816357
CAS RN: 34883-08-4
M. Wt: 166.176
InChI Key: UCWVXCBZZYBRAB-UHFFFAOYSA-N
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Description

“2-Hydroxy-4-methoxybenzaldehyde” is an isomer of vanillin and a potential tyrosinase inhibitor present in African medicinal plants . It’s also the main component of root bark essential oil of Periploca sepium Bunge .


Synthesis Analysis

“2-Hydroxy-4-methoxybenzaldehyde” was used in the synthesis of Schiff base ligand . Urolithin M7, one of the urolithins, has also been synthesized from 2-hydroxy-4-methoxybenzaldehyde using the inverse electron-demand Diels–Alder reaction .


Molecular Structure Analysis

The molecular formula for “2-Hydroxy-4-methoxybenzaldehyde” is C8H8O3, and its molecular weight is 152.15 . For “4-Hydroxy-2-methoxy-6-methylbenzaldehyde”, the molecular formula is C9H10O3, and its average mass is 166.174 Da .


Physical And Chemical Properties Analysis

For “2-Hydroxy-4-methoxybenzaldehyde”, its melting point is 41-43 °C . For “4-Hydroxy-2-methoxy-6-methylbenzaldehyde”, its density is 1.2±0.1 g/cm3, boiling point is 333.0±37.0 °C at 760 mmHg, and flash point is 137.2±20.0 °C .

Scientific Research Applications

Essential Oil Component

2-Hydroxy-4-methoxybenzaldehyde is the main component of root bark essential oil of Periploca sepium Bunge . Essential oils are widely used in aromatherapy, personal care products, and as natural additives in food and beverages.

Tyrosinase Inhibitor

This compound is a potential tyrosinase inhibitor present in African medicinal plants . Tyrosinase inhibitors are of great interest in the field of medicine and cosmetics, as they can be used for the treatment of skin hyperpigmentation and as whitening agents.

Synthesis of Schiff Base Ligand

2-Hydroxy-4-methoxybenzaldehyde has been used in the synthesis of Schiff base ligands . Schiff bases are versatile compounds that have a wide range of applications, including catalysis, medicinal chemistry, and as ligands in coordination chemistry.

Intermediate for Synthesis of Liquid Crystal

This compound is also used as an intermediate for the synthesis of liquid crystals . Liquid crystals are used in a variety of applications, including displays (LCDs), sensors, and optical devices.

Pharmaceutical Intermediate

2-Hydroxy-4-methoxybenzaldehyde is used as a pharmaceutical intermediate . Pharmaceutical intermediates are crucial in the production of active pharmaceutical ingredients (APIs).

Antimicrobial Agent

4-Methoxysalicylaldehyde, isolated from Periploca sepium, has shown antimicrobial activities against six foodborne bacteria . This suggests its potential use as a natural antimicrobial agent in food preservation.

Organic Compound Synthesis

4-Methoxysalicylaldehyde is a useful building block for the synthesis of a large number of organic molecules and natural products such as chalcones, flavanones, and coumarins . These compounds have various applications in medicinal chemistry and drug discovery.

Preparation of Therapeutic Agents

This compound has a range of industrial applications in the preparation of therapeutic agents . Therapeutic agents are used to treat or manage diseases, and the development of new agents is a key focus of pharmaceutical research.

properties

IUPAC Name

2-hydroxy-4-methoxy-6-methylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-3-7(12-2)4-9(11)8(6)5-10/h3-5,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWVXCBZZYBRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-methoxy-6-methylbenzaldehyde

CAS RN

34883-08-4
Record name 2-hydroxy-4-methoxy-6-methylbenzaldehyde
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